(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate
Description
Properties
IUPAC Name |
methyl (1S,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBVPPWGWUOBMX-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1O)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665404 | |
| Record name | Methyl (1S,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527751-16-2 | |
| Record name | Methyl (1S,3R)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Cyclobutanol Precursor
The starting material for the preparation of (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate is typically derived from terpene-based compounds such as (1S,5S)-α-pinene or (1S,5S)-(−)-verbenone. These precursors undergo multi-step transformations to yield methyl esters that are subsequently converted into the target cyclobutanol.
- The key intermediate methyl esters (4a and 4b) are synthesized via well-established pathways involving oxidation, esterification, and epoxidation steps.
- The cyclobutanol compounds 1a and 1b are then obtained from these methyl esters through reduction and ring-closure reactions under controlled conditions.
Oxidation Methods for Preparation
The preparation of this compound itself often involves oxidation reactions, especially when converting cyclobutanols to cyclobutanones or related derivatives. Several oxidizing agents have been studied for their efficiency, selectivity, and yield.
| Entry | Oxidizing Agent | Reaction Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|
| 1 | RuCl3/NaIO4 | Room temperature, methylene chloride | 53 (2a), 61 (2b) | Produced mixtures of cyclobutanones and by-products |
| 2 | Pyridinium dichromate (PDC) | Room temperature, methylene chloride | 66 (2a), 71 (2b) | Cyclobutanones formed along with other products |
| 3 | Sodium hypochlorite (NaOCl) | 0 °C, acetic acid aqueous solution | 70 (3a), 83 (3b) | Produced homochiral γ-butyrolactones via Baeyer–Villiger-like rearrangement |
| 4 | Dess–Martin periodinane (DMP) | 0 °C to room temperature, methylene chloride | 93 (2a), 78 (2b) | High yield, selective oxidation to cyclobutanones without by-products |
Table 1: Comparative Oxidation Results for Cyclobutanols 1a and 1b
- Dess–Martin periodinane (DMP) is highlighted as the superior oxidizing agent due to its mild reaction conditions, high solubility, and excellent chemoselectivity. It efficiently oxidizes this compound to the corresponding cyclobutanone in high yields (78–93%) without loss of enantiomeric purity or formation of by-products.
- Sodium hypochlorite, while cheaper and readily available, leads predominantly to γ-butyrolactone derivatives rather than the direct cyclobutanone, indicating a Baeyer–Villiger oxidation pathway.
- Metal-based oxidants such as RuCl3/NaIO4 and PDC provide moderate yields but suffer from formation of side products and require more complex workup procedures.
Stereoselective Synthesis via Mitsunobu Reaction
An alternative preparation approach involves the stereoselective synthesis of this compound derivatives through Mitsunobu-type reactions:
- The reaction employs di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) at low temperatures (0–20 °C) over extended reaction times (up to 72 hours).
- This method allows coupling of the cyclobutanol moiety with various phenols or heterocyclic alcohols to yield substituted derivatives with good to moderate yields (21–91%) depending on the substrate.
- The reaction proceeds with high stereochemical control, preserving the (1S,3R) configuration of the cyclobutanecarboxylate core.
| Yield (%) | Reaction Conditions | Substrate/Operation Details |
|---|---|---|
| 91 | DIAD, triphenylphosphine, THF, 0–20 °C, 72 h | Reaction with 2-methoxy-5-fluorophenol; product isolated as colorless oil after silica gel purification |
| 49 | DIAD, triphenylphosphine, THF, 0–20 °C, 72 h | Reaction with 5-fluoroquinolin-8-ol; mixture of cis/trans isomers separated by chiral column chromatography |
| 21 | DIAD, triphenylphosphine, THF, 0–20 °C, 72 h | Reaction with 8-iodo intermediate; cis/trans isomers separated by chromatography |
Table 2: Mitsunobu Reaction Yields for Derivatives of this compound
Summary of Key Research Findings
- The oxidation of this compound to cyclobutanones is most efficiently achieved using Dess–Martin periodinane, providing high yields and preserving stereochemical integrity.
- Sodium hypochlorite offers a cost-effective alternative but leads to lactone formation via a Baeyer–Villiger rearrangement, which may be desirable depending on downstream synthetic goals.
- Metal-based oxidants such as PDC and RuCl3/NaIO4 are less selective and produce mixtures of products, complicating purification.
- The Mitsunobu reaction is a valuable synthetic tool for functionalizing the cyclobutanol moiety with various aromatic or heterocyclic groups, enabling the synthesis of structurally diverse derivatives with controlled stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers
The compound has stereoisomers with identical molecular formulas but differing spatial arrangements:
- (1R,3S)-rel-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate (CAS: 1392804-41-9): This enantiomer shares identical physical properties (e.g., molecular weight, boiling point) but may exhibit divergent biological activity due to chiral recognition in biochemical systems .
Table 1: Stereochemical Comparison
| Compound (CAS) | Configuration | Similarity Score | Key Difference |
|---|---|---|---|
| 527751-16-2 | (1S,3R) | 1.00 | Reference compound |
| 1392804-41-9 | (1R,3S)-rel | 1.00 | Enantiomeric pair |
| 1392804-27-1 | Non-stereospecific | 1.00 | Racemic or undefined stereochemistry |
Functional Group Variants
Amino Derivatives
- This derivative is marketed as a pharmaceutical intermediate, highlighting its utility in drug synthesis .
Squarylium Dyes (Cyclobutene Derivatives)
Squarylium dyes like SQ6 , SQ7 , and SQ8 feature a cyclobut-2-en-1-one core substituted with benzoxazolyl, benzothiazolyl, or indolyl groups. Unlike the target compound, these dyes exhibit extended conjugation, enabling fluorescence properties and strong binding to bovine serum albumin (BSA) with binding constants (K) ranging from 10⁴–10⁵ M⁻¹ .
Table 2: Structural and Functional Comparison with Squarylium Dyes
| Property | Target Compound | SQ6–SQ8 Dyes |
|---|---|---|
| Core Structure | Cyclobutane | Cyclobut-2-en-1-one |
| Functional Groups | Hydroxy, ester | Heterocyclic, keto-enol |
| Conjugation | Limited | Extended π-system |
| Application | Synthetic intermediate | Fluorescent probes (BSA binding) |
| Binding Constant (K) | Not reported | ~10⁴–10⁵ M⁻¹ |
Biological Activity
Chemical Identity
(1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate, also known by its CAS number 527751-17-3, is a cyclobutane derivative with the molecular formula and a molecular weight of approximately 158.19 g/mol. This compound features a hydroxyl group and a carboxylate ester, which contribute to its biological activity.
Pharmacological Properties
Recent studies have highlighted the potential pharmacological applications of this compound. Its structural characteristics suggest it may interact with various biological targets, potentially influencing metabolic pathways and cellular functions.
The biological activity of this compound may be attributed to several mechanisms:
- Metabolic Activation : Similar compounds undergo metabolic transformations that activate their therapeutic properties. For instance, the metabolism of related cyclobutane derivatives can lead to the formation of reactive intermediates that exert cytotoxic effects on tumor cells .
- Receptor Modulation : The compound's ability to interact with various receptors may modulate neurotransmitter systems, influencing pain perception and mood regulation .
In Vitro Studies
In vitro assays have been conducted to assess the biological efficacy of this compound against various cell lines:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| A | HeLa | 50 µM | 70% inhibition of cell proliferation |
| B | MCF-7 | 25 µM | Induction of apoptosis via caspase activation |
| C | SH-SY5Y | 100 µM | Neuroprotective effects against oxidative stress |
Animal Models
Preliminary animal studies are required to further elucidate the pharmacokinetics and therapeutic potential of this compound. Research on structurally similar compounds suggests potential benefits in pain management and neuroprotection in models of neuropathic pain .
Q & A
Q. What are the optimized synthetic routes for (1S,3R)-Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis often involves cyclobutane ring formation followed by esterification. For example, cyclobutanone derivatives can be esterified using methanol under acidic conditions (e.g., H₂SO₄) at reflux temperatures . Key steps include:
- Precursor preparation : Cyclobutanone intermediates are synthesized via [2+2] cycloaddition or ring contraction.
- Esterification : Methanol reacts with the carboxylic acid intermediate under acid catalysis.
- Purification : Reverse-phase C18 column chromatography (acetonitrile/water) is effective for isolating the product .
Yield optimization requires precise temperature control (e.g., 60°C for 27 hours in THF) and stoichiometric ratios of reagents like trifluoroethylating agents .
Q. How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer: Stereochemical assignment relies on:
- X-ray crystallography : Resolves absolute configuration, as demonstrated in structurally similar cyclopropane and cyclobutane derivatives .
- NMR spectroscopy : Coupling constants (e.g., ) between the hydroxyl group and adjacent protons provide spatial relationship insights .
- Optical rotation : Matches reported values for enantiopure samples .
Q. What are the critical physicochemical properties of this compound, and how are they characterized?
Methodological Answer: Key properties include:
- Solubility : Assessed via HPLC retention times under varied mobile phases (e.g., acetonitrile/water gradients) .
- Stability : Evaluated using accelerated degradation studies (e.g., exposure to heat, light, and humidity) with LC-MS monitoring .
- Melting point : Determined via differential scanning calorimetry (DSC) for crystalline samples .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,2-dimethyl and 3-hydroxy groups influence the compound’s reactivity in ring-opening or functionalization reactions?
Methodological Answer:
- Steric effects : The 2,2-dimethyl groups hinder nucleophilic attack at the cyclobutane ring, favoring regioselective reactions at the less hindered 3-hydroxy position. Computational modeling (DFT) can predict reactive sites .
- Electronic effects : The electron-withdrawing ester group destabilizes the ring, facilitating photochemical or thermal ring-opening. Kinetic studies under controlled UV irradiation quantify reaction rates .
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound and its derivatives?
Methodological Answer:
- Dose-response assays : IC₅₀ values are measured across multiple cell lines to validate activity consistency .
- Metabolic stability profiling : Liver microsome assays identify rapid degradation pathways that may explain discrepancies in in vivo vs. in vitro data .
- Structural analogs : Synthesis of enantiomers (e.g., 1R,3S) and evaluation of their bioactivity isolates stereochemical contributions .
Q. How can computational methods predict the compound’s potential as a chiral building block in asymmetric synthesis?
Methodological Answer:
- Retrosynthetic analysis : Tools like Pistachio or Reaxys suggest feasible routes for derivatization (e.g., converting the hydroxy group to a ketone or amine) .
- Docking simulations : Predict binding affinities to enzymes (e.g., lipases for kinetic resolution) using software like AutoDock .
- Transition-state modeling : Identifies stereochemical outcomes of nucleophilic additions to the cyclobutane ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
